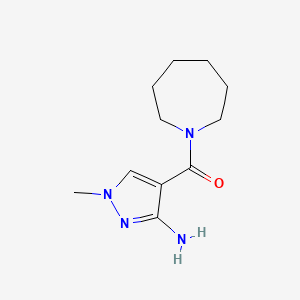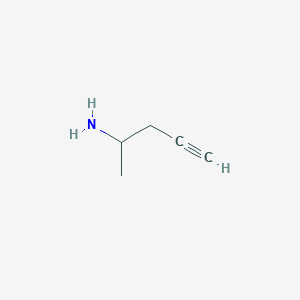![molecular formula C11H15F2N5 B11733162 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733162.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual pyrazole rings, followed by their functionalization and coupling.
-
Preparation of 1-(2,2-difluoroethyl)-1H-pyrazole
Starting Materials: 2,2-difluoroethylamine, hydrazine hydrate, and an appropriate aldehyde or ketone.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is purified by recrystallization or column chromatography.
-
Preparation of 1-methyl-1H-pyrazole
Starting Materials: Methylhydrazine and an appropriate aldehyde or ketone.
Reaction Conditions: Similar to the first step, the reaction is conducted under reflux conditions in a suitable solvent. The product is purified using standard techniques.
-
Coupling of Pyrazole Rings
Starting Materials: The two prepared pyrazole derivatives.
Reaction Conditions: The coupling reaction is typically carried out using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Purification is achieved through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, use of continuous flow reactors, and advanced purification techniques are employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the difluoroethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl group. Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: NaN₃ in dimethylformamide (DMF), KCN in aqueous ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a bioactive compound. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. Research includes its use as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The difluoroethyl and methyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. Pathways involved include signal transduction, enzyme inhibition, and receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2-difluoroethyl)-1H-pyrazole
- 1-methyl-1H-pyrazole
- 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
Uniqueness
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both difluoroethyl and methyl groups on the pyrazole rings. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15F2N5 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-17-10(2-4-15-17)7-14-6-9-3-5-18(16-9)8-11(12)13/h2-5,11,14H,6-8H2,1H3 |
Clé InChI |
FDEAWSONFRYIOD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)CNCC2=NN(C=C2)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733083.png)
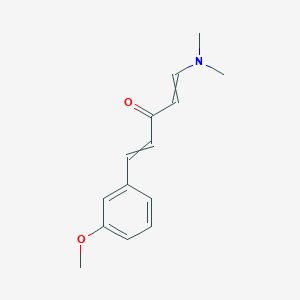
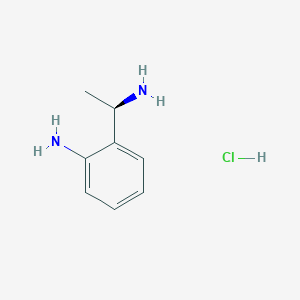
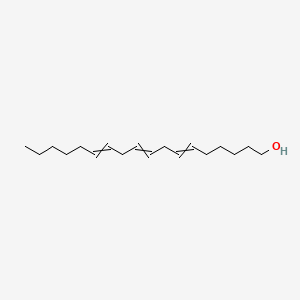
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733109.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)
![hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733128.png)
![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733129.png)
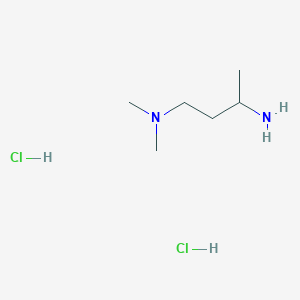
![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733136.png)
![N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B11733154.png)
![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride](/img/structure/B11733167.png)
